

discovery and history of vinyl formate synthesis

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An In-depth Technical Guide to the Discovery and History of **Vinyl Formate** Synthesis

Abstract

Vinyl formate (ethenyl formate), the simplest vinyl ester, is a valuable monomer and a key intermediate in organic and polymer chemistry.[1] Its primary application lies in the production of poly**vinyl formate**, which serves as a precursor to polyvinyl alcohol (PVA) with tailored properties.[1][2] This document provides a comprehensive overview of the historical development and discovery of **vinyl formate** synthesis, detailing the evolution of synthetic methodologies from early attempts to modern catalytic systems. It includes detailed experimental protocols for key synthesis routes, quantitative data summaries, and diagrams of reaction pathways and experimental workflows to serve as a technical guide for researchers, scientists, and professionals in drug development and material science.

Introduction and Early History

The synthesis of vinyl esters has been a subject of interest since the early 20th century. While the synthesis of vinyl acetate became a well-established industrial process, the production of **vinyl formate** presented unique challenges. For a significant period, it was believed that formic acid could not be vinylated with acetylene in the vapor phase, a method successfully applied to other carboxylic acids. A 1950 report by N. Platzer in *Modern Plastics* highlighted this prevailing view, stating that formic acid was an exception among homologous carboxylic acids in this regard.[2]

A significant breakthrough occurred in the early 1950s when researchers Harry W. Coover, Jr., and Joseph B. Dickey of Eastman Kodak Company developed a successful vapor-phase

process. Their work, detailed in a 1954 patent, demonstrated that **vinyl formate** could be produced in excellent yields by reacting acetylene and formic acid vapor over a specific catalyst system in the presence of acetic anhydride.[2] This discovery opened a viable pathway for the production of monomeric **vinyl formate**, crucial for creating polyvinyl resins with desirable properties like color stability, which are important for applications such as safety glass.[2]

Prior to this, the primary methods for producing **vinyl formate** were liquid-phase reactions, which often resulted in poor yields, or costly ester interchange reactions with vinyl acetate.[2]

Core Synthesis Methodologies

The synthesis of **vinyl formate** can be broadly categorized into two primary approaches: the direct addition of formic acid to acetylene and the transvinylation (or ester interchange) from another vinyl ester.

Direct Addition of Formic acid to Acetylene

This classical approach involves the direct reaction between acetylene and formic acid and can be conducted in either the vapor or liquid phase.[1]

The vapor-phase reaction is a catalytic process that involves passing a gaseous mixture of acetylene and formic acid over a solid catalyst at elevated temperatures.[3] This method was perfected by Coover and Dickey, who identified key conditions to achieve high yields and prevent the formation of byproducts like ethylidene bisformate.[2] The crucial innovation was the addition of a small amount of acetic anhydride to the formic acid feed, which acts as a scavenger for any water present and thus prevents side reactions.[1][2]

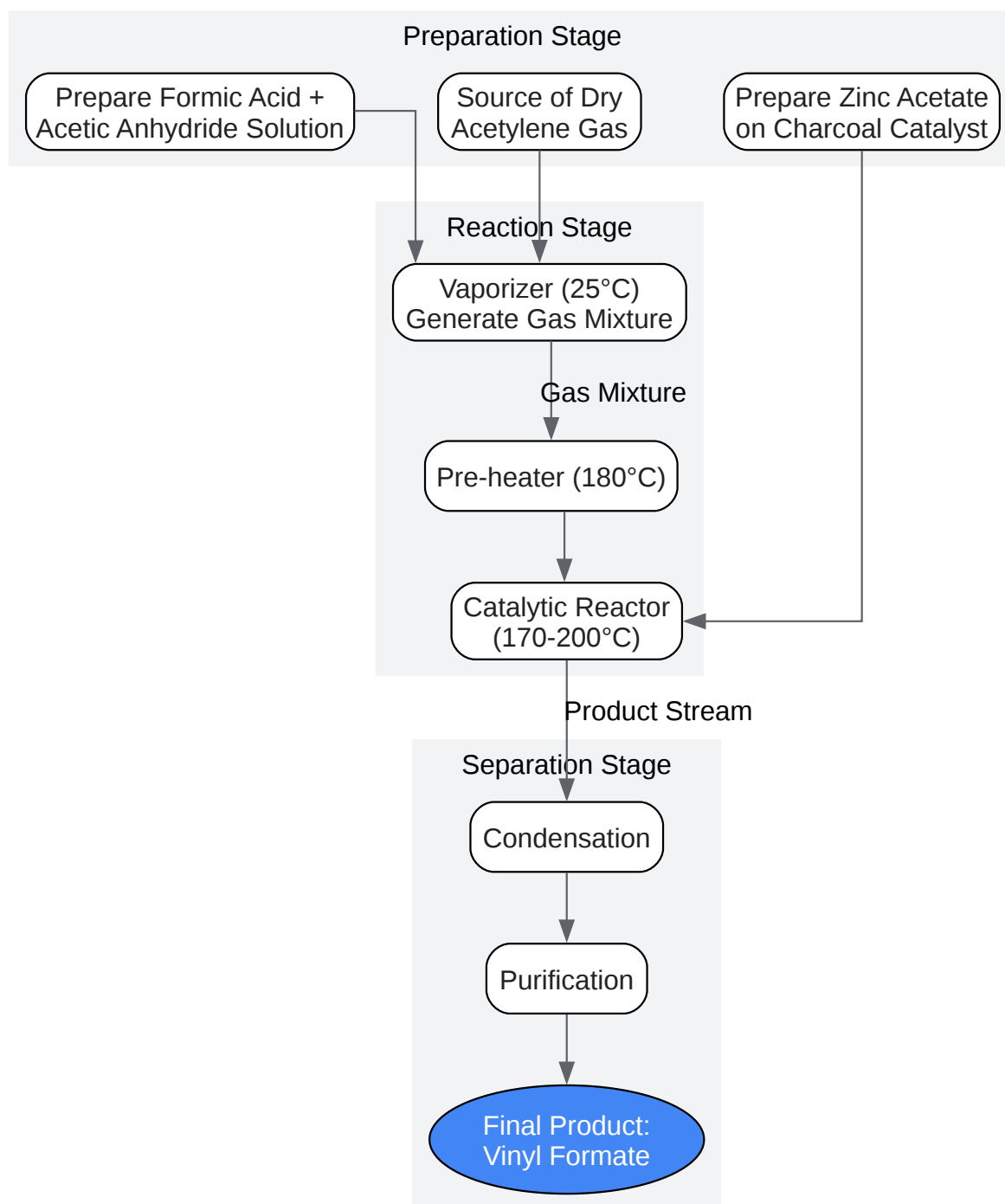
Table 1: Quantitative Data for Vapor-Phase **Vinyl Formate** Synthesis

Parameter	Value / Condition	Catalyst	Reactant Ratio (molar)	Acetic Anhydride	Yield	Reference
Temperature	150°C to 260°C	Zinc or Cadmium salts (e.g., Zinc Acetate) on a porous support (e.g., charcoal)	5 to 12 moles of acetylene per mole of formic acid	0.01 to 0.1 moles per mole of formic acid	"Excellent"	[2]
Specific Example Temp.	170°C to 200°C	Zinc Acetate on charcoal pellets	1.7 moles/hour C ₂ H ₂	1.1 moles per mole of H ₂ O in formic acid	Not specified	[2]

Experimental Protocol: Vapor-Phase Synthesis of **Vinyl Formate** (Adapted from US Patent 2,682,556A)[2]

- **Catalyst Preparation:** Impregnate a porous support, such as activated charcoal pellets, with a zinc salt, like zinc acetate.
- **Reactant Preparation:** Prepare a solution of 98% formic acid containing 1.1 moles of acetic anhydride for every mole of water present in the formic acid. Maintain this liquid mixture at 25°C.
- **Gas Mixture Generation:** Pass thoroughly washed and dried acetylene gas at a controlled rate (e.g., 1.7 moles/hour) over the surface of the prepared formic acid solution. The resulting vapor should consist of approximately 5.1 parts by weight of acetylene to 1 part by weight of the liquid reactants.
- **Reaction:** Pre-heat the gaseous mixture to 180°C. Pass the pre-heated mixture over the zinc acetate catalyst bed, which is maintained at a temperature between 170°C and 200°C.

- Product Separation: Separate the **vinyl formate** that forms from the reaction mixture through condensation and subsequent purification steps.



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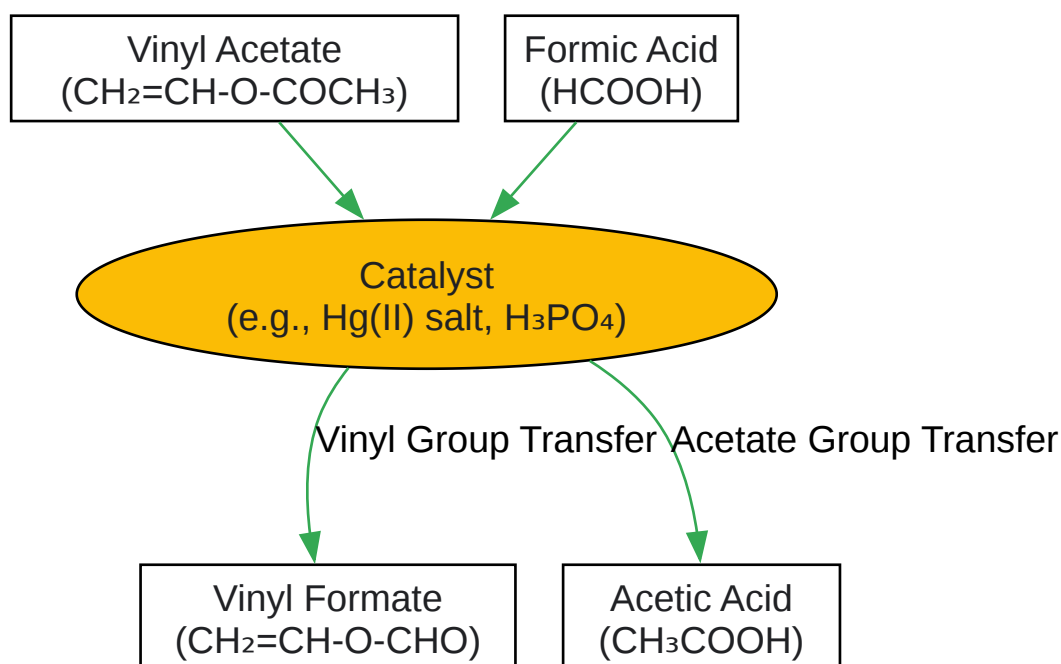
Fig. 1: Experimental workflow for vapor-phase synthesis.

The liquid-phase addition of formic acid to acetylene is another established method, though it generally results in lower yields compared to the optimized vapor-phase process.[2][3] This reaction is typically catalyzed by mercury(II) salts, such as mercuric phosphate, at temperatures around 50–55°C.[1] However, this method faces challenges with catalyst instability and the environmental toxicity of mercury compounds.[1][2]

Transvinylation (Ester Interchange)

Transvinylation is an equilibrium-driven process that involves the transfer of a vinyl group from a vinyl ester to a carboxylic acid.[1] It is a common and convenient method used in both laboratory and industrial settings.[4]

The most common transvinylation route for **vinyl formate** synthesis involves the reaction of vinyl acetate with formic acid.[3][5] This reaction exchanges the acetate group for a formate group, yielding **vinyl formate** and acetic acid.[1] The reaction is catalyzed by acids or mercury salts.[3][5]



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Fig. 2: General mechanism of transvinylation.

A novel approach involves using other commercially available vinyl esters, such as vinyl versatate, for the transvinylation reaction.[4][6] This method can be advantageous as vinyl versatates are readily available, inexpensive, and have high boiling points, which can simplify the purification of the more volatile **vinyl formate** product by distillation.[4] The reaction is also typically catalyzed by a combination of mercuric acetate and a strong acid like sulfuric acid.[4]

Table 2: Catalysts and Conditions for Transvinylation Synthesis

Vinyl Source	Carboxylic Acid	Catalyst System	Conditions	Reference
Vinyl Acetate	Formic Acid	Phosphoric acid or Mercury(II) oxide	Suitable temperature and pressure	[3][5]
Vinyl Versatate-10	Formic Acid	Mercuric Acetate and Sulfuric Acid	Continuous distillation of product	[4][6]
Vinyl Acetate	Dicarboxylic Acids	Palladium Acetate Complexes	Varies	[7][8]

Experimental Protocol: General Transvinylation from Vinyl Acetate

- Setup: Equip a reaction flask with a distillation column, a condenser, a stirrer, and a heating mantle.
- Charging Reactants: Charge the flask with an excess of vinyl acetate (which also serves as the solvent), formic acid, and a catalytic amount of a suitable catalyst (e.g., mercury(II) oxide or palladium acetate).
- Reaction: Heat the mixture to reflux. The lower-boiling **vinyl formate** (boiling point: 46.8–47.0 °C) will begin to distill off as it is formed, driving the equilibrium towards the products.[6]
- Purification: Collect the distillate, which will contain **vinyl formate** and some unreacted vinyl acetate. Purify the **vinyl formate** by fractional distillation.

Modern Catalytic Approaches

While mercury-based catalysts have been historically significant, modern research focuses on developing more environmentally benign and efficient catalytic systems. Palladium-catalyzed reactions, which are versatile and well-studied for other vinylation processes, offer a promising alternative.[1] The mechanisms for these transformations often follow a Heck-type pathway and can be applied to the synthesis of **vinyl formate**.[1] Similarly, ruthenium-based catalysts have

been developed for transvinylation reactions, offering novel technological pathways for producing various vinyl esters.[8]

Conclusion

The synthesis of **vinyl formate** has evolved significantly from early, often inefficient liquid-phase methods to a highly optimized and industrially viable vapor-phase process. The historical barrier, a belief that formic acid could not undergo vapor-phase vinylation, was overcome through systematic research into reaction conditions and catalyst systems. Concurrently, transvinylation has remained a versatile and powerful tool for both laboratory and industrial synthesis, with ongoing research into more efficient and sustainable catalysts like those based on palladium and ruthenium. This rich history of discovery provides a robust foundation of synthetic methodologies for researchers and professionals utilizing this important monomer in polymer science and organic chemistry.

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